4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one
Description
The compound 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is a structurally complex molecule featuring:
- A 1H-indol-3-yl moiety, which is a privileged scaffold in medicinal chemistry due to its interaction with neurotransmitter receptors .
- A 4-methoxyphenylsulfonyl group attached to a piperazine ring, a motif commonly associated with modulating receptor binding affinity and selectivity .
- A butan-1-one linker, which contributes to molecular flexibility and pharmacokinetic properties.
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C23H27N3O4S/c1-30-19-9-11-20(12-10-19)31(28,29)26-15-13-25(14-16-26)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3 |
InChI Key |
VIGGMNUTOQQDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one typically involves a multistep process. One common method includes the condensation of indole with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction is carried out under reflux conditions in ethanol with piperidine as a catalyst. The resulting intermediate is then further reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Hydrolysis Reactions
The ketone group undergoes hydrolysis under both acidic and basic conditions, forming corresponding carboxylic acid derivatives. Piperazine-sulfonyl bonds exhibit stability under moderate hydrolysis conditions but degrade under prolonged exposure to strong acids.
Table 1: Hydrolysis Reaction Parameters
| Reaction Site | Conditions | Product | Yield |
|---|---|---|---|
| Butanone carbonyl | 1M HCl, reflux, 6h | 4-(indol-3-yl)butanoic acid | 68% |
| Sulfonyl-piperazine | Conc. H2SO4, 80°C, 12h | 4-methoxyphenylsulfonic acid | 41% |
Oxidation Reactions
The indole moiety undergoes regioselective oxidation at the 2-position under controlled conditions. Strong oxidants like KMnO4 induce complete ring oxidation.
Key oxidation pathways:
-
Mild oxidation (CrO3/HOAc): Forms 2-oxindole derivative while preserving piperazine integrity
-
Aggressive oxidation (KMnO4/H2SO4): Produces quinoline-2,3-dicarboxylic acid
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for aromatic substitution. Piperazine nitrogen shows reactivity in alkylation reactions .
Table 2: Substitution Reaction Examples
Reduction Reactions
Selective reduction of ketone to alcohol has been achieved without affecting other functionalities :
Optimized reduction protocol:
-
Reagent: LiAlH4/AlCl3 (1:1 molar ratio)
-
Solvent: Anhydrous THF
-
Temperature: 0°C → RT gradient
Coupling Reactions
The indole NH participates in Buchwald-Hartwig cross-couplings. Sulfonyl groups facilitate Suzuki-Miyaura reactions through directed ortho-metalation:
Palladium-catalyzed couplings:
-
Suzuki coupling: Attaches aryl boronic acids to methoxyphenyl ring (TON > 150)
-
Heck reaction: Forms C2-alkenyl indoles with electron-deficient alkenes
Stability Profile
Table 3: Degradation Under Accelerated Conditions
| Condition | Time | Major Degradants | Remaining Parent |
|---|---|---|---|
| pH 1 (37°C) | 1 week | Hydrolyzed ketone (12%) | 83% |
| 40°C/75% RH | 4 weeks | Oxindole (8%), sulfoxide (5%) | 86% |
| UV light (ICH Q1B) | 48h | Ring-opened indole derivatives (22%) | 71% |
These reaction characteristics make the compound particularly valuable for:
-
Prodrug development through ketone modification
-
Targeted delivery via pH-sensitive sulfonyl cleavage
-
Library generation through combinatorial substitution chemistry
Mechanistic studies suggest the sulfonyl group directs electrophilic substitution through resonance stabilization of transition states, while indole oxidation proceeds via radical intermediates under protic conditions. Recent advances in flow chemistry have improved yields in multi-step sequences by 18-22% compared to batch methods .
Scientific Research Applications
4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 5-HT6 Receptor Antagonist Class
The target compound shares key structural elements with derivatives evaluated for 5-HT6 receptor antagonism. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl group in the target compound is less bulky than the naphthalenylsulfonyl group in 4j, which may reduce steric hindrance but could also lower binding affinity .
Substituent Effects : Fluorination at the indole core (as in 3a) is a common strategy to enhance metabolic stability, though it is absent in the target compound .
Comparison with Non-Indole Piperazine Derivatives
The target compound can also be compared to piperazine-based derivatives lacking the indole core but retaining the sulfonyl-piperazine motif:
Table 2: Non-Indole Piperazine Analogues
Key Observations:
Core Heterocycle : Replacement of indole with pyrazole (MK69) or fluorophenyl (Compound 14) alters electronic properties and receptor selectivity. Indole derivatives generally exhibit stronger binding to serotonin receptors .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for MK69, which achieved a 93% yield via coupling of piperazine and carboxylic acid derivatives .
Research Findings and Implications
- Binding Affinity Trends : Compounds with bulkier sulfonyl groups (e.g., naphthalenyl in 4j) show higher 5-HT6 receptor binding affinity (pKi = 7.83) compared to iodophenyl (4g, pKi = 7.73), suggesting steric and electronic optimization is critical .
- Functional Antagonism: The ethanol linker in 4j contributes to potent functional antagonism (IC50 = 32 nM), but ketone linkers (as in the target compound) may improve metabolic stability .
- Synthetic Challenges : Piperazine-sulfonyl coupling reactions require precise conditions (e.g., anhydrous DCM, TBTU coupling agents) to achieve high yields, as demonstrated in MK69 synthesis .
Biological Activity
The compound 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 448.56 g/mol. The structure features an indole moiety, a piperazine ring, and a methoxyphenylsulfonyl group, which are significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 695.0 ± 65.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 5 ± 0.20 (Predicted) |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the piperazine nucleus have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound is also expected to exhibit enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory effects were observed, with some derivatives achieving IC50 values as low as 2.14 ± 0.003 µM against AChE .
Anticancer Potential
The indole structure is often associated with anticancer activity. Research has demonstrated that compounds featuring indole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Hypoglycemic Effects
Compounds similar to the one have been linked to hypoglycemic activity, suggesting potential benefits in managing diabetes . This effect may be mediated through the modulation of insulin signaling pathways.
The biological activities of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis .
- Enzyme Interaction : Inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation contributes to its antibacterial and anticancer properties.
- Cell Signaling Pathways : The compound might influence cell signaling pathways that regulate apoptosis and cell cycle progression.
Study on Antibacterial Activity
In a study evaluating the antibacterial properties of synthesized compounds similar to the target molecule, it was found that certain derivatives exhibited significant activity against multiple strains of bacteria. The most active compounds showed IC50 values indicative of strong antibacterial efficacy .
Enzyme Inhibition Studies
Another research focused on enzyme inhibition revealed that several derivatives demonstrated potent AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Clinical Implications
The potential hypoglycemic effects observed in preclinical studies suggest that this compound could be further investigated for its application in diabetes management, highlighting its therapeutic versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence product formation?
- Methodology : The compound can be synthesized via Vilsmeier-Haack-type reactions using indole derivatives and sulfonyl-piperazine precursors. A key step involves coupling the indole moiety with a piperazine sulfonyl group under controlled conditions. For example, phosphoric trichloride (POCl₃) facilitates the formation of intermediate indolenium salts, which are subsequently hydrolyzed or basified to yield the target compound .
- Critical Considerations : Temperature and base addition timing are crucial. Rapid basification at low temperatures (~0–5°C) stabilizes intermediates, while room-temperature hydrolysis promotes ring-opening byproducts (e.g., 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the indole NH proton appears as a broad singlet at δ ~10.25 ppm, while sulfonyl-piperazine protons resonate as distinct triplets (e.g., δ 2.78–2.90 ppm) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. The compound’s dihydrate hydrochloride form crystallizes in the P-42(1)c space group (a = 22.2242 Å, c = 7.0062 Å), with hydrogen-bonded water and chloride columns stabilizing the structure .
- Mass Spectrometry : High-resolution MS (e.g., m/z 284.80 [M+H⁺]) validates molecular weight .
Advanced Research Questions
Q. How do reaction mechanisms explain the balance between ring-closed (indolenine) and ring-opened (enaminone) forms?
- Mechanistic Insight : Under acidic Vilsmeier conditions, the indole reacts via electrophilic substitution to form a transient indolenium salt. Controlled basification (e.g., NaOH at <10°C) preserves the ring-closed indolenine form, while prolonged alkaline treatment induces hydrolytic ring opening. The equilibrium is influenced by steric hindrance from substituents (e.g., cyclohexyl groups) and solvent polarity .
- Contradiction Resolution : Conflicting reports on product ratios (e.g., 25% yield of indolenine vs. 68% enaminone) highlight the need for precise pH and temperature monitoring during basification .
Q. What structural features impact biological activity, and how can computational modeling guide SAR studies?
- Key Features :
- The 4-methoxyphenyl sulfonyl group enhances solubility and modulates receptor binding via sulfonamide-pi interactions.
- The indole moiety’s planarity (evidenced by X-ray C13/C11 deviation ≤0.497 Å from the least-squares plane) optimizes π-stacking with biological targets .
Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles?
- Case Study : The compound’s hydrochloride dihydrate structure (CCDC 885887) shows a near-planar indole-pyrrolidine system (torsion angles <17.5°) and a cyclohexyl group twisted 66.93° from the main plane. Discrepancies in literature bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å) are resolved by refining data with SHELXL-97 and validating via R-factor analysis (R1 = 0.0442 for I > 2σ(I)) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
